![molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3](/img/structure/B55132.png)
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Overview
Description
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound with the molecular formula C10H8ClNO2 . It’s a derivative of 3,4-dihydro-1H-benzo[b]azepine-2,5-dione, which has been synthesized and evaluated for its antibacterial potential against a panel of bacterial pathogens .
Synthesis Analysis
The synthesis of 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives, including 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, involves diverse chemical reactions . The structure-activity relationship studies revealed the essential structural features for promising antibacterial properties .Molecular Structure Analysis
The molecular structure of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one includes a benzazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one are complex and involve multiple steps . The synthesized compounds were screened against a panel of bacterial pathogens .Physical And Chemical Properties Analysis
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has a molecular weight of 209.63 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. The compound has a rotatable bond count of zero and a topological polar surface area of 46.2 Ų .Scientific Research Applications
Pharmaceutical Research
The compound is related to Loratadine , a well-known antihistamine used to treat allergies. It’s possible that “8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one” could have similar properties and could be used in the development of new antihistamines or other pharmaceuticals .
Synthetic Chemistry
This compound could be used as a building block in synthetic chemistry. For example, it could be used in the synthesis of more complex molecules, such as pharmaceuticals or materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYCHCHFQVJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440712 | |
Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116815-03-3 | |
Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.